molecular formula C14H11FO2 B1440911 2-Fluoro-5-(2-methylphenyl)benzoic acid CAS No. 1179510-24-7

2-Fluoro-5-(2-methylphenyl)benzoic acid

Cat. No.: B1440911
CAS No.: 1179510-24-7
M. Wt: 230.23 g/mol
InChI Key: TUNJTSTYANJLBF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a 2-methylphenyl group at the 5-position.

Scientific Research Applications

2-Fluoro-5-(2-methylphenyl)benzoic acid has several applications in scientific research, including:

Safety and Hazards

2-Fluoro-5-(2-methylphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. If swallowed, call a poison center or doctor/physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methylphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 2-fluorobromobenzene), boronic acid (e.g., 2-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carboxyl derivatives or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylbenzoic acid
  • 2-Fluoro-5-(4-methylphenyl)benzoic acid
  • 2-Fluoro-5-(3-methylphenyl)benzoic acid

Uniqueness

2-Fluoro-5-(2-methylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and 2-methylphenyl groups on the benzoic acid core. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-5-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNJTSTYANJLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681141
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179510-24-7
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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